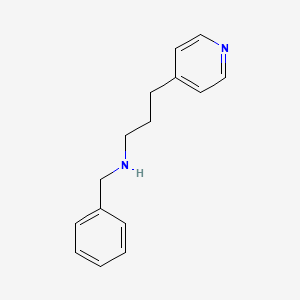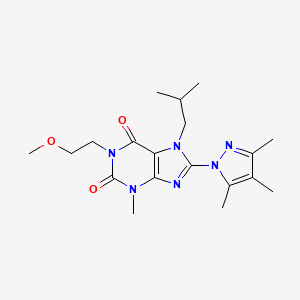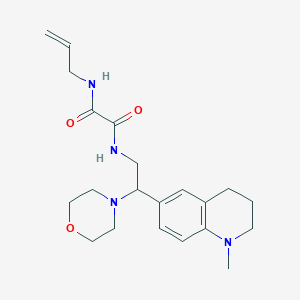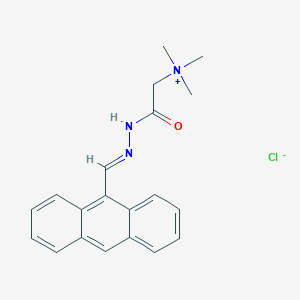
Benzyl-(3-pyridin-4-yl-propyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl-(3-pyridin-4-yl-propyl)-amine, also known as BPAP, is a chemical compound that belongs to the family of phenethylamines. It was first synthesized in the early 1990s and has since gained significant attention due to its potential therapeutic applications. BPAP has been found to have a unique mechanism of action that makes it different from other phenethylamines, making it a promising candidate for the treatment of various neurological disorders.
Mecanismo De Acción
Benzyl-(3-pyridin-4-yl-propyl)-amine acts as a selective dopamine receptor agonist, which means that it stimulates dopamine receptors in the brain. Dopamine is a neurotransmitter that plays a crucial role in regulating mood, motivation, and movement. By stimulating dopamine receptors, Benzyl-(3-pyridin-4-yl-propyl)-amine increases the levels of dopamine in the brain, which can improve mood, motivation, and movement.
Biochemical and Physiological Effects
Benzyl-(3-pyridin-4-yl-propyl)-amine has been found to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, which can improve mood, motivation, and movement. Benzyl-(3-pyridin-4-yl-propyl)-amine has also been found to increase the levels of norepinephrine and serotonin, which are neurotransmitters that play a crucial role in regulating mood and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzyl-(3-pyridin-4-yl-propyl)-amine has several advantages for lab experiments. It has a unique mechanism of action that makes it different from other phenethylamines, making it a promising candidate for the treatment of various neurological disorders. Benzyl-(3-pyridin-4-yl-propyl)-amine is also relatively easy to synthesize, making it readily available for research purposes.
However, there are also limitations to using Benzyl-(3-pyridin-4-yl-propyl)-amine in lab experiments. Benzyl-(3-pyridin-4-yl-propyl)-amine is a relatively new compound, and there is still limited information on its safety and efficacy. Further research is needed to determine the optimal dosage and treatment regimen for Benzyl-(3-pyridin-4-yl-propyl)-amine.
Direcciones Futuras
There are several future directions for research on Benzyl-(3-pyridin-4-yl-propyl)-amine. One potential area of research is the use of Benzyl-(3-pyridin-4-yl-propyl)-amine for the treatment of Parkinson's disease. Preliminary studies have shown that Benzyl-(3-pyridin-4-yl-propyl)-amine can improve the symptoms of Parkinson's disease, and further research is needed to determine its long-term efficacy and safety.
Another potential area of research is the use of Benzyl-(3-pyridin-4-yl-propyl)-amine for the treatment of depression and anxiety disorders. Benzyl-(3-pyridin-4-yl-propyl)-amine has been found to increase the levels of norepinephrine and serotonin, which are neurotransmitters that play a crucial role in regulating mood and anxiety. Further research is needed to determine its potential as a treatment for these disorders.
Conclusion
In conclusion, Benzyl-(3-pyridin-4-yl-propyl)-amine is a promising candidate for the treatment of various neurological disorders. It has a unique mechanism of action that makes it different from other phenethylamines, and it has several potential therapeutic applications. However, further research is needed to determine its safety and efficacy, and to determine the optimal dosage and treatment regimen for Benzyl-(3-pyridin-4-yl-propyl)-amine.
Métodos De Síntesis
The synthesis of Benzyl-(3-pyridin-4-yl-propyl)-amine involves several steps, including the reaction of benzylamine with 3-pyridin-4-yl-propyl bromide in the presence of a palladium catalyst. The resulting product is then purified to obtain Benzyl-(3-pyridin-4-yl-propyl)-amine in its pure form. The synthesis of Benzyl-(3-pyridin-4-yl-propyl)-amine is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Benzyl-(3-pyridin-4-yl-propyl)-amine has been extensively studied for its potential therapeutic applications. It has been found to have a unique mechanism of action that makes it different from other phenethylamines. Benzyl-(3-pyridin-4-yl-propyl)-amine acts as a selective dopamine receptor agonist, which means that it stimulates dopamine receptors in the brain. This makes it a promising candidate for the treatment of various neurological disorders, including Parkinson's disease, depression, and attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
N-benzyl-3-pyridin-4-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-2-5-15(6-3-1)13-17-10-4-7-14-8-11-16-12-9-14/h1-3,5-6,8-9,11-12,17H,4,7,10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWBDSDXSLDFJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-3-(4-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide](/img/structure/B2716803.png)
![N-[4-(1H-Pyrazol-4-yl)butyl]but-2-ynamide](/img/structure/B2716806.png)
![N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2716807.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-one](/img/structure/B2716809.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(dipropylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2716810.png)
![2-{[1,1'-biphenyl]-4-yloxy}-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide](/img/structure/B2716812.png)
![6-Tert-butyl-2-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2716814.png)




![7-(2-fluorophenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2716823.png)